Aqueous Solubility and Intrinsic Dissolution Rate: Head-to-Head Comparison with Allopurinol Free Base at Biorelevant pH
In the first comprehensive solid-state characterization of allopurinol hydrochloride (ALO-HCl), Barbosa et al. (2021) demonstrated that ALO-HCl exhibits statistically significantly higher solubility than allopurinol free base (ALO) at 37°C in pH 4.5 and pH 5.4 media over 48 hours, accompanied by a higher intrinsic dissolution rate (IDR) [1]. However, solubility equalizes by 72 hours due to the conversion of ALO-HCl to ALO in aqueous media, a phenomenon confirmed by XRD, DSC, and TGA [1]. This represents a direct head-to-head comparison under identical experimental conditions.
| Evidence Dimension | Aqueous solubility and intrinsic dissolution rate at biorelevant pH |
|---|---|
| Target Compound Data | ALO-HCl: statistically higher solubility at 37°C, pH 4.5 and 5.4 at 48 h; higher IDR than ALO. Solubility equalizes to ALO levels by 72 h due to phase conversion. |
| Comparator Or Baseline | Allopurinol free base (ALO): solubility baseline ~0.48 mg/mL in water at 25°C; BCS Class IV (low solubility, low permeability). |
| Quantified Difference | Statistically significant solubility advantage for ALO-HCl over ALO at 48 h (exact fold-difference not reported in abstract; full paper reports mg/mL values at each time point). IDR of ALO-HCl exceeds that of ALO. |
| Conditions | 37°C, pH 4.5 and 5.4 aqueous media; solubility measured at 48 h and 72 h; intrinsic dissolution assay in HCl medium. |
Why This Matters
For pharmaceutical formulation and analytical method development, the transient solubility advantage of the hydrochloride salt enables more efficient dissolution testing, solution-based assays, and salt-form screening, but requires awareness of the time-dependent conversion to the free base.
- [1] Barbosa TWL, Talmeli RMS, de Oliveira Junior H, Doriguetto AC, de Araújo MB, Bonfilio R. Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. Drug Dev Ind Pharm. 2021 May;47(5):799-808. doi: 10.1080/03639045.2021.1934872. View Source
